molecular formula C8H11IN2O2 B2665933 5-iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid CAS No. 2226182-07-4

5-iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2665933
CAS No.: 2226182-07-4
M. Wt: 294.092
InChI Key: PEQYZJGYRBEPEM-UHFFFAOYSA-N
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Description

5-Iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by an iodine atom at position 5, an isobutyl group at position 1, and a carboxylic acid moiety at position 3. The iodine substituent introduces significant molecular weight and polarizability, which may influence reactivity (e.g., in cross-coupling reactions) or crystallographic properties .

Properties

IUPAC Name

5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-5(2)4-11-7(9)3-6(10-11)8(12)13/h3,5H,4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQYZJGYRBEPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC(=N1)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated processes to ensure high yield and purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 5-iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural differences among pyrazole derivatives arise from variations in substituents at positions 1 and 5 and functional group modifications. Below is a comparative analysis:

Table 1: Structural Comparison of Pyrazole Derivatives
Compound Name CAS No. Molecular Formula Molecular Weight Position 1 Substituent Position 5 Substituent Functional Group Key Properties
5-Iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid Not provided C₈H₁₁IN₂O₂ 294.1 Isobutyl Iodo Carboxylic acid High molecular weight due to iodine
Isobutyl 1-pentyl-1H-indazole-3-carboxylate 2748624-88-4 C₁₇H₂₄N₂O₂ 288.4 Pentyl - Ester λmax 301 nm (acetonitrile)
5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid 1006494-49-0 C₇H₁₁N₃O₂ 169.2 Isopropyl Amino Carboxylic acid Similarity score: 0.85
5-Isopropyl-1H-pyrazole-3-carboxylic acid 92933-47-6 C₇H₁₀N₂O₂ 154.2 - Isopropyl Carboxylic acid Synonyms listed
1-Isopropyl-5-methyl-1H-pyrazole-3-carboxylic acid 50920-49-5 C₈H₁₂N₂O₂ 168.2 Isopropyl Methyl Carboxylic acid MDL: MFCD08700675
Key Observations:
  • Position 1 Substituents: The isobutyl group in the target compound provides greater steric hindrance compared to isopropyl (–6) or pentyl (). This may reduce solubility in polar solvents but enhance lipophilicity.
  • Position 5 Substituents: The iodine atom in the target compound introduces electronegativity and polarizability, contrasting with amino (CAS 1006494-49-0) or alkyl groups (–6). This could enhance halogen-bonding interactions or participation in Suzuki-Miyaura couplings. Amino groups (CAS 1006494-49-0) may increase solubility in aqueous media due to hydrogen bonding .
  • Functional Groups :

    • Carboxylic acid derivatives (target compound, CAS 1006494-49-0) exhibit stronger hydrogen-bonding capacity than esters (), influencing melting points and crystal morphology .
    • Esters (e.g., ) are more lipophilic, favoring organic-phase reactions.

Physicochemical and Spectral Properties

  • Molecular Weight : The target compound (294.1 g/mol) is heavier than analogs due to iodine. This may affect diffusion rates in biological systems or chromatographic retention times.
  • UV/Vis Spectroscopy : reports λmax 301 nm for an indazole ester, likely due to π→π* transitions. The target compound’s iodine substituent may redshift absorption if conjugated, though data is unavailable.

Biological Activity

Introduction

5-Iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. The compound's structure, characterized by the presence of an iodine atom and an isobutyl group, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H10N2O2I\text{C}_8\text{H}_{10}\text{N}_2\text{O}_2\text{I}

This compound features a five-membered pyrazole ring with a carboxylic acid functional group at position 3, which is crucial for its biological activity.

Antitumor Activity

Several studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown inhibition against various cancer cell lines:

Cell Line GI50 (µM) Reference
PC3 (Prostate cancer)5.6
MCF-7 (Breast cancer)4.19
SKBR3 (Breast cancer)0.25

These findings highlight the potential of this compound in cancer therapy, particularly in targeting androgen-independent prostate cancer.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound has been investigated for its ability to inhibit inflammatory pathways, particularly those involving cytokines such as IL-17, which are implicated in autoimmune diseases. Research suggests that similar compounds can modulate these pathways effectively:

  • Mechanism : Inhibition of IL-17 production and signaling pathways.
  • Applications : Potential use in treating conditions like rheumatoid arthritis and psoriasis.

Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties. For example, studies have demonstrated that certain pyrazoles exhibit activity against both bacterial and fungal strains:

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus11.3
Candida albicans12.16

These findings suggest that this compound may also have utility in treating infections.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in tumor growth and inflammation.
  • Receptor Modulation : It has potential as a ligand for various receptors involved in inflammatory responses and cancer progression.
  • Antioxidant Activity : Similar compounds have shown to possess antioxidant properties, contributing to their protective effects against oxidative stress in cells.

Study on Antitumor Activity

A notable study explored the antiproliferative effects of a series of pyrazole derivatives on prostate cancer cells. The results indicated that specific substitutions on the pyrazole ring significantly enhanced activity against PC3 cells, suggesting that 5-iodo substitution may further potentiate these effects due to increased lipophilicity and receptor interaction.

Clinical Implications

The potential applications of this compound extend to clinical settings, particularly in oncology and inflammatory diseases. Ongoing research aims to elucidate its safety profile and therapeutic efficacy through preclinical and clinical trials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid, and how can purity be optimized?

  • Methodology : Start with a pyrazole-3-carboxylic acid scaffold and introduce the isobutyl group via alkylation under basic conditions (e.g., NaH/DMF). Subsequent iodination can be achieved using N-iodosuccinimide (NIS) in acetic acid at 60–80°C. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization (ethanol/water) or column chromatography (gradient elution with 10–30% ethyl acetate in hexane) .
  • Purity Optimization : Use high-resolution mass spectrometry (HRMS) and HPLC (C18 column, acetonitrile/water + 0.1% formic acid) to confirm >95% purity.

Q. How should researchers characterize the physicochemical properties of this compound?

  • Key Techniques :

  • Melting Point : Differential scanning calorimetry (DSC) or capillary method (mp ~150–152°C for analogous pyrazole-carboxylic acids) .
  • Solubility : Test in DMSO (primary solvent for bioassays), water (pH-dependent solubility), and ethanol. Use UV-Vis spectroscopy to quantify solubility limits.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation .

Q. What spectroscopic methods are most effective for structural confirmation?

  • 1H/13C NMR : Look for characteristic peaks:

  • Pyrazole ring protons (δ 6.8–7.5 ppm, singlet for H-4).
  • Isobutyl group (δ 0.9–1.1 ppm for CH3, δ 2.0–2.2 ppm for CH2).
  • Carboxylic acid proton (broad δ 12–13 ppm if free acid) .
    • FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the iodo substituent?

  • Strategy : Synthesize analogs with substituents varying in electronegativity (e.g., Br, Cl, CF3) at the 5-position. Compare bioactivity (e.g., enzyme inhibition IC50) and logP values to assess electronic and hydrophobic contributions. Molecular docking (AutoDock Vina) can predict binding interactions with target proteins .
  • Data Interpretation : Use regression analysis to correlate substituent Hammett σ values with activity trends .

Q. What are the challenges in achieving regioselective iodination on the pyrazole ring?

  • Mechanistic Insight : Iodination with NIS may favor the 5-position due to electron-donating effects of the isobutyl group. Competing 4-iodination can occur if steric hindrance is insufficient. Optimize solvent polarity (e.g., DCM vs. acetic acid) and temperature (60°C vs. 80°C) to control regioselectivity .
  • Validation : Use NOESY NMR to confirm substitution pattern by spatial proximity of iodine to adjacent protons .

Q. How can crystallography resolve contradictions in reported tautomeric forms of pyrazole-carboxylic acids?

  • Approach : Grow single crystals via slow evaporation (methanol/water) and perform X-ray diffraction. Compare bond lengths (C=O vs. C-O) and hydrogen-bonding networks to distinguish between keto-enol tautomers. Density functional theory (DFT) calculations (B3LYP/6-311+G*) can supplement experimental data .

Q. What in vitro assays are suitable for evaluating bioactivity while minimizing interference from the carboxylic acid group?

  • Assay Design :

  • Esterification : Convert the carboxylic acid to a methyl ester to reduce ionization. Test esterified vs. parent compound in enzyme inhibition assays (e.g., COX-2 or kinase targets).
  • Buffer Optimization : Use pH 7.4 PBS to mimic physiological conditions and ensure the acid is deprotonated. Confirm via UV-Vis titration .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters References
Synthetic PurityHPLC, HRMSRetention time <2% RSD; m/z accuracy <3 ppm
Regioselectivity AnalysisNOESY NMR, DFTInteratomic distances <2 Å
Stability ProfilingAccelerated Degradation + HPLCDegradation <5% over 4 weeks
SAR ValidationMolecular Docking + IC50 AssaysDockScore <−7 kcal/mol; R² >0.8

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